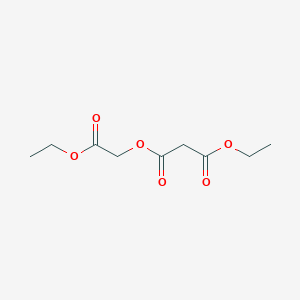![molecular formula C20H18O4 B12827524 4,6-Bis[(4-hydroxyphenyl)methyl]benzene-1,3-diol CAS No. 151319-83-4](/img/structure/B12827524.png)
4,6-Bis[(4-hydroxyphenyl)methyl]benzene-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Bis(4-hydroxybenzyl)benzene-1,3-diol is an organic compound belonging to the class of phenolic compounds It is characterized by the presence of multiple hydroxyl groups attached to a benzene ring, making it a polyphenolic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Bis(4-hydroxybenzyl)benzene-1,3-diol typically involves the condensation of 4-hydroxybenzyl alcohol with 1,3-dihydroxybenzene under acidic conditions. The reaction proceeds through the formation of a benzyl carbocation intermediate, which then reacts with the hydroxyl groups on the benzene ring to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of catalysts, controlled temperature, and pressure conditions.
Types of Reactions:
Oxidation: The hydroxyl groups in 4,6-Bis(4-hydroxybenzyl)benzene-1,3-diol can undergo oxidation to form quinones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form corresponding hydroquinones using reducing agents such as sodium borohydride.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents. For example, acetylation can be achieved using acetic anhydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in an alcoholic medium.
Substitution: Acetic anhydride in the presence of a base like pyridine.
Major Products:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Acetylated derivatives.
Applications De Recherche Scientifique
4,6-Bis(4-hydroxybenzyl)benzene-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its antioxidant properties due to the presence of multiple hydroxyl groups.
Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and resins due to its phenolic structure.
Mécanisme D'action
The mechanism of action of 4,6-Bis(4-hydroxybenzyl)benzene-1,3-diol is primarily related to its antioxidant properties. The hydroxyl groups can donate hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage to cells. This compound may also interact with specific molecular targets, such as enzymes and receptors, modulating their activity and contributing to its biological effects.
Comparaison Avec Des Composés Similaires
- Catechol (1,2-dihydroxybenzene)
- Resorcinol (1,3-dihydroxybenzene)
- Hydroquinone (1,4-dihydroxybenzene)
Comparison: 4,6-Bis(4-hydroxybenzyl)benzene-1,3-diol is unique due to the presence of additional benzyl groups attached to the benzene ring, which enhances its antioxidant properties compared to simpler dihydroxybenzenes. This structural feature also provides additional sites for chemical modification, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
151319-83-4 |
|---|---|
Formule moléculaire |
C20H18O4 |
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
4,6-bis[(4-hydroxyphenyl)methyl]benzene-1,3-diol |
InChI |
InChI=1S/C20H18O4/c21-17-5-1-13(2-6-17)9-15-11-16(20(24)12-19(15)23)10-14-3-7-18(22)8-4-14/h1-8,11-12,21-24H,9-10H2 |
Clé InChI |
KXNGHSFCHPSAOV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CC2=CC(=C(C=C2O)O)CC3=CC=C(C=C3)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(1H-imidazol-1-yl)benzo[d]thiazole](/img/structure/B12827459.png)
![(4R)-4-[(3S,8S,9S,10S,13R,14S,17R)-1-acetyloxy-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B12827465.png)
![3,4,6,7-Tetrahydroxy-2-(hydroxymethyl)-8-((E)-3-(4-hydroxyphenyl)acryloyl)-6-((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)-4,4a,6,9b-tetrahydro-2H-pyrano[3,2-b]benzofuran-9(3H)-one](/img/structure/B12827469.png)


![N,N-Diethyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B12827485.png)
![(4'-Tert-butyl[1,1'-biphenyl]-4-yl)methanol](/img/structure/B12827489.png)





![6-Propoxy-1H-benzo[d]imidazole](/img/structure/B12827513.png)
